B1578979 L-4-Methoxyphenylglycine

L-4-Methoxyphenylglycine

Cat. No.: B1578979
M. Wt: 181.19
Attention: For research use only. Not for human or veterinary use.
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Description

L-4-Methoxyphenylglycine (C₉H₁₁NO₃, molecular weight: 181.19 g/mol) is a non-proteinogenic amino acid derivative characterized by a methoxy (-OCH₃) substituent at the para position of the phenyl group attached to the glycine backbone. The methoxy group is electron-donating, enhancing lipophilicity compared to polar substituents like hydroxyl (-OH) or charged groups.

Properties

Molecular Weight

181.19

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

L-4-Methoxyphenylglycine belongs to a class of para-substituted phenylglycine derivatives. Below is a systematic comparison with key analogs, focusing on structural variations, substituent effects, and synthesis pathways.

Structural and Functional Group Analysis

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -OCH₃ C₉H₁₁NO₃ 181.19 Increased lipophilicity; potential use in hydrophobic drug formulations.
L-4-Hydroxyphenylglycine -OH C₈H₉NO₃ 167.16 Hydrogen-bonding capability; possible applications in metal chelation.
L-4-Fluorophenylglycine -F C₈H₈FNO₂ 169.15 Enhanced metabolic stability due to electronegativity; common in radiopharmaceuticals.
L-4-Chlorophenylglycine -Cl C₈H₈ClNO₂ 185.61 Electron-withdrawing effect; may improve binding affinity in enzyme inhibitors.
L-4-Nitrophenylglycine -NO₂ C₈H₈N₂O₄ 196.16 Strong electron-withdrawing group; used in synthetic intermediates.

Substituent Effects on Physicochemical Properties

  • Solubility : Hydroxyl and nitro groups enhance water solubility via hydrogen bonding or polarity, whereas methoxy and halogen substituents reduce aqueous solubility.
  • Stability: Electron-withdrawing groups (e.g., -Cl, -NO₂) improve resistance to oxidation but may reduce reactivity in nucleophilic reactions.

Notes

Synthesis Challenges : Methoxy group introduction may require protection/deprotection steps to avoid side reactions, increasing synthetic complexity compared to halogenated analogs.

Industrial Relevance : Suppliers list this compound alongside specialty chemicals, suggesting niche applications in asymmetric synthesis or drug discovery.

Preparation Methods

Oxidative Preparation via Manganese(IV) Oxide-Mediated Oxidation

One of the advanced methods for preparing α-amino acid derivatives, including L-4-methoxyphenylglycine, involves manganese(IV) oxide-mediated oxidation of N-protected glycine derivatives. This method was described in a 2017 study focusing on the synthesis of α-imino carboxylic acid derivatives, which are key intermediates in the preparation of unnatural α-amino acids.

Key Features:

  • The process uses N-(4-methoxyphenyl)glycine derivatives protected by tert-butoxycarbonyl groups.
  • Manganese(IV) oxide acts as an oxidant to convert glycine derivatives into α-imino esters without the need for unstable glyoxylic acid derivatives.
  • The method avoids harsh conditions and allows the synthesis of various α-imino carboxylic acid derivatives, including phenyl esters, perfluoroalkyl esters, imides, and thioesters.
  • The resulting imines can be used in asymmetric Mannich reactions to yield this compound derivatives with improved chemical yields and stereoselectivity.

Experimental Conditions and Analytical Data:

Parameter Details
Reaction atmosphere Argon positive pressure
Solvent CHCl₃ (chloroform) for extraction
Reaction time 90 minutes at room temperature
Product isolation Evaporation in vacuo, acidification with 5% KHSO₄, extraction with CHCl₃, drying over Na₂SO₄
Product form N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)glycine, white powder
Spectroscopic data ¹H-NMR (300 MHz, DMSO-d₆, 40°C): δ 1.35 (s, 9H), 3.73 (s, 3H), 4.13 (s, 2H), 6.87 (d, J=8.6 Hz, 2H), 7.17 (d, J=8.6 Hz, 2H), 12.6 (s, 1H)
IR (KBr) 1415, 1513, 1668, 1769, 3142 cm⁻¹
Mass Spectrometry (ESI⁺) m/z 304 (M+Na⁺, 100%)
Elemental Analysis Calculated for C₁₄H₁₉NO₅: C 59.78%, H 6.81%, N 4.98%; Found: C 59.62%, H 6.75%, N 4.90%

This protocol provides a convenient and versatile route to this compound derivatives and related compounds, with potential for broad substrate scope and applications in asymmetric synthesis.

Enantiomeric Resolution via Crystallization of Sulfate Salts

Although this method is more commonly reported for related compounds such as 4-hydroxyphenylglycine, principles of enantiomeric resolution via selective crystallization of sulfate salts can be adapted for this compound.

Process Overview:

  • Starting from racemic Dthis compound (analogous to the hydroxy analogue), the compound is dissolved in a solvent mixture containing an organic solvent, sulfuric acid, and water at elevated temperature.
  • The solution is cooled, and seed crystals of the desired enantiomer's sulfate salt are added to induce selective crystallization.
  • The crystallized enantiomer sulfate salt is filtered off.
  • The mother liquor is then treated by heating and addition of more racemic material and acid to recover the opposite enantiomer sulfate salt by a similar crystallization process.
  • Finally, the sulfate salts are converted to free amino acids by alkali hydrolysis (e.g., with NaOH or KOH).

Advantages and Challenges:

  • This method avoids complex chemical reactions or expensive chiral resolving agents.
  • However, it requires careful control of supersaturation to prevent unwanted crystallization of the opposite enantiomer.
  • The yield and productivity depend on the efficiency of crystallization and the amount of seed crystals used.

Typical Experimental Conditions:

Step Conditions/Details
Solvent system Ethanol/water/sulfuric acid mixture
Temperature Dissolution at ~60°C; crystallization at 0–40°C
Seed crystals 2 wt% or more relative to dissolved racemate
Crystallization time Variable, until complete precipitation
Hydrolysis Aqueous alkali treatment to liberate free amino acid

This approach is industrially relevant for obtaining optically pure this compound, though it requires optimization to maximize yield and purity.

Schiff Base Formation and Hydrolysis for Optical Resolution

A classical method for the preparation and resolution of optically active phenylglycine derivatives involves Schiff base formation followed by selective hydrolysis.

Method Highlights:

  • The racemic α-phenylglycine amide is reacted with benzaldehyde in aqueous alkaline medium (pH ~10.6) to form Schiff base derivatives.
  • The Schiff base of one enantiomer crystallizes preferentially and can be separated by filtration.
  • The Schiff base is then decomposed and hydrolyzed in strong mineral acid (e.g., sulfuric acid) at elevated temperatures (90–110°C) to yield the optically active amino acid.
  • Careful control of temperature prevents racemization.
  • The process allows simultaneous distillation of benzaldehyde, facilitating purification.

Representative Data:

Parameter Details
Starting materials D- and L-α-phenylglycine amides
Reaction pH 10.6 (for Schiff base formation)
Benzaldehyde amount 2 equivalents relative to amino acid
Temperature 30°C for Schiff base formation; 100°C for hydrolysis
Yield of Schiff base ~97% theoretical yield
Yield of optically active amino acid ~87% after hydrolysis
Specific rotation [α]D20 = -157.0° (C=1.0; 1.0 N HCl) for D-enantiomer

This method is well-established for phenylglycine derivatives and can be adapted for this compound with appropriate modifications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Manganese(IV) Oxide-Mediated Oxidation N-(4-methoxyphenyl)glycine derivatives, MnO₂, argon atmosphere Avoids unstable intermediates; versatile; good stereoselectivity Requires protected intermediates; specialized oxidant
Enantiomeric Resolution via Sulfate Salt Crystallization DL-racemate, sulfuric acid, organic solvents, seed crystals Simple, no expensive chiral agents Risk of co-crystallization; lower productivity
Schiff Base Formation and Hydrolysis Benzaldehyde, alkaline aqueous media, sulfuric acid hydrolysis High yield; established method; simultaneous purification Requires careful pH and temperature control to avoid racemization

Q & A

Basic: What are the established synthetic routes for L-4-Methoxyphenylglycine, and how can its structural purity be validated?

Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions involving 4-methoxyphenyl precursors. A common approach involves reacting 4-methoxybenzaldehyde with glycine derivatives under catalytic conditions . Structural validation requires:

  • NMR spectroscopy : Confirm methoxy (-OCH₃) proton signals at ~3.8 ppm (¹H NMR) and carbonyl resonance in ¹³C NMR.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 195.06 for C₉H₁₁NO₃·HCl) to verify molecular weight .
  • HPLC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase columns and UV detection at 254 nm .

Advanced: How can researchers optimize the enantiomeric purity of this compound during synthesis?

Answer:
Enantiomeric purity is critical for biological activity. Strategies include:

  • Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts to enhance stereoselectivity during glycine coupling .
  • Chiral HPLC : Employ columns like Chiralpak IG-3 for separation and quantify enantiomers via UV/ECD detectors .
  • Circular Dichroism (CD) : Validate optical activity by comparing CD spectra to reference standards .

Basic: What pharmacological mechanisms are associated with this compound, and how are they experimentally evaluated?

Answer:
The methoxy group enhances bioavailability and receptor binding. Key mechanisms under study:

  • Enzyme inhibition : Assay acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods (e.g., Ellman’s reagent for thiol quantification) .
  • Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled serotonin receptors) to measure IC₅₀ values .
  • In vitro models : Cell viability assays (MTT/XTT) to screen cytotoxicity and therapeutic windows .

Advanced: How can contradictory spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

Answer:
Contradictions often arise from solvation, tautomerism, or impurities. Mitigation steps:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing signal splitting at different temperatures .
  • DSC/TGA : Detect hydrate formation or decomposition events affecting IR carbonyl stretches (~1700 cm⁻¹) .
  • DFT calculations : Compare experimental IR/NMR with computational models (e.g., Gaussian09) to assign ambiguous peaks .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use electrospray ionization (ESI+) in MRM mode (e.g., m/z 195→138 transition) for high sensitivity .
  • Internal standards : Deuterated analogs (e.g., D₃-4-methoxyphenylglycine) to correct matrix effects .
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce interference .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

Answer:

  • Systematic derivatization : Modify methoxy position (e.g., 3-methoxy vs. 4-methoxy) and glycine backbone (e.g., N-sulfonyl groups) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., GPCRs) .
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .

Basic: What are the best practices for reporting experimental data on this compound in peer-reviewed journals?

Answer:
Follow guidelines from Beilstein Journal of Organic Chemistry :

  • Data transparency : Include raw spectral data (NMR, HPLC) in supplementary materials.
  • Reproducibility : Detail reaction conditions (solvent, temperature, catalyst loading) and purification steps.
  • Ethical compliance : Explicitly state that the compound is not FDA-approved for human/animal use .

Advanced: How can computational methods enhance the study of this compound’s metabolic pathways?

Answer:

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites .
  • Molecular dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) via CHARMM force fields .
  • QSAR models : Train models on existing pharmacokinetic data to predict half-life or clearance rates .

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